molecular formula C6H8N2OS B2724822 S-Methyl-S-(2-pyridinyl) sulfoximine CAS No. 76456-06-9

S-Methyl-S-(2-pyridinyl) sulfoximine

Cat. No.: B2724822
CAS No.: 76456-06-9
M. Wt: 156.2
InChI Key: MDNTYTKCIIHFIN-UHFFFAOYSA-N
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Description

S-Methyl-S-(2-pyridinyl) sulfoximine is an organic compound with the molecular formula C6H8N2OS It is characterized by the presence of a sulfoximine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-S-(2-pyridinyl) sulfoximine typically involves the reaction of a sulfoxide with sodium azide in the presence of Eaton’s reagent. The reaction is carried out at 50°C for 30 minutes, followed by quenching with a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. The product is then extracted using a mixture of dichloromethane and methanol, and purified by flash chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide or sulfide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

S-Methyl-S-(2-pyridinyl) sulfoximine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-Methyl-S-(2-pyridinyl) sulfoximine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoximine group can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • S-Methyl-S-(2-thiazolyl) sulfoximine
  • S-Methyl-S-(2-imidazolyl) sulfoximine
  • S-Methyl-S-(2-pyrimidinyl) sulfoximine

Comparison: S-Methyl-S-(2-pyridinyl) sulfoximine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs with different heterocyclic rings. The pyridine ring also enhances its potential biological activity and interactions with biomolecules.

Properties

IUPAC Name

imino-methyl-oxo-pyridin-2-yl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-10(7,9)6-4-2-3-5-8-6/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNTYTKCIIHFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76456-06-9
Record name imino(methyl)(pyridin-2-yl)-lambda6-sulfanone
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